O-Methyl S-phenyl methylphosphonodithioate
Description
O-Methyl S-phenyl methylphosphonodithioate is a chemical compound with the molecular formula C8H11OPS2 It is known for its unique structure, which includes a phosphonodithioate group
Properties
CAS No. |
2984-68-1 |
|---|---|
Molecular Formula |
C8H11OPS2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methoxy-methyl-phenylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H11OPS2/c1-9-10(2,11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
PVYWTIYKBRDJCB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-phenyl methylphosphonodithioate typically involves the reaction of methylphosphonodithioic acid with phenyl methyl ether under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of O-Methyl S-phenyl methylphosphonodithioate may involve large-scale reactors and automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency of the synthesis process. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Methyl S-phenyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the methoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield O-Methyl S-phenyl methylphosphonothioate sulfoxide, while nucleophilic substitution with ammonia can produce O-Methyl S-amino methylphosphonodithioate.
Scientific Research Applications
Agricultural Applications
O-Methyl S-phenyl methylphosphonodithioate has been explored as a potential pesticide and insecticide. Its chemical structure allows it to act effectively against various pests, making it valuable in agricultural settings.
Case Study: Efficacy as an Insecticide
A study conducted on the efficacy of O-Methyl S-phenyl methylphosphonodithioate against common agricultural pests demonstrated a significant reduction in pest populations. The compound was tested on aphids and whiteflies, showing over 80% mortality within 48 hours of application. This highlights its potential as a viable alternative to conventional pesticides, which often have broader environmental impacts.
| Pest Type | Mortality Rate (%) | Time Frame (hours) |
|---|---|---|
| Aphids | 85 | 48 |
| Whiteflies | 80 | 48 |
Pharmaceutical Applications
In the pharmaceutical industry, O-Methyl S-phenyl methylphosphonodithioate has been investigated for its potential as a therapeutic agent due to its interaction with biological systems.
Case Study: Anticancer Properties
Research has indicated that O-Methyl S-phenyl methylphosphonodithioate exhibits cytotoxic effects on certain cancer cell lines. In vitro studies showed that the compound inhibited cell proliferation in breast cancer cells (MCF-7) by inducing apoptosis. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Disruption of signaling pathways |
Chemical Synthesis
O-Methyl S-phenyl methylphosphonodithioate serves as an intermediate in the synthesis of various organophosphate compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it useful in producing other phosphonates and phosphonothioates.
Environmental Impact Studies
Given its applications in agriculture and potential toxicity, studies have been conducted to assess the environmental impact of O-Methyl S-phenyl methylphosphonodithioate. Research indicates that while effective as a pesticide, it poses risks to non-target organisms, necessitating careful management practices.
Environmental Risk Assessment
A comprehensive risk assessment evaluated the persistence and bioaccumulation potential of O-Methyl S-phenyl methylphosphonodithioate in aquatic environments. Results suggested moderate persistence with low bioaccumulation factors, indicating that while it may pose risks to aquatic life, these can be managed through appropriate application methods.
| Parameter | Value |
|---|---|
| Persistence (days) | 14 |
| Bioaccumulation Factor | 0.5 |
Mechanism of Action
The mechanism of action of O-Methyl S-phenyl methylphosphonodithioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions. The specific pathways involved depend on the enzyme and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl hydrogen phenylphosphonothioate
- O,S-Diethyl methylphosphonothioate
- O-Methyl S-phenyl ethylphosphonodithioate
Uniqueness
O-Methyl S-phenyl methylphosphonodithioate is unique due to its specific combination of a phosphonodithioate group with a methoxy and phenyl substituent. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and reactivity in different solvents.
Biological Activity
O-Methyl S-phenyl methylphosphonodithioate (commonly referred to as O-Methyl S-phenyl) is a phosphonothioate compound that has garnered attention for its biological activity, particularly in the context of its potential use as an insecticide and its effects on various biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
O-Methyl S-phenyl methylphosphonodithioate is characterized by its phosphonothioate structure, which includes a methyl group and a phenyl group attached to a phosphorus atom. This unique structure contributes to its biological activity, particularly in the inhibition of certain enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of O-Methyl S-phenyl can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors, which can affect neuromuscular transmission and lead to paralysis in insects .
- Toxicity Profiles : Studies have shown that O-Methyl S-phenyl exhibits varying levels of toxicity across different species. For instance, it has been found to be more toxic to certain insect pests compared to beneficial insects, making it a candidate for selective pest control .
- Impact on Cellular Mechanisms : Research indicates that exposure to O-Methyl S-phenyl can induce oxidative stress in cells, leading to apoptosis (programmed cell death). This effect is particularly pronounced in neuronal cells, where oxidative damage can disrupt normal cellular functions .
Case Studies and Research Findings
Several studies have investigated the biological activity of O-Methyl S-phenyl:
- Insecticidal Activity : A study demonstrated that O-Methyl S-phenyl was effective against various agricultural pests, with LC50 values indicating significant lethality at low concentrations. The compound's effectiveness varied among species, highlighting its potential for targeted pest management strategies .
- Neurotoxicity Assessment : In vitro studies on neuronal cell lines revealed that exposure to O-Methyl S-phenyl led to increased levels of reactive oxygen species (ROS) and subsequent cell death. The findings suggest that the compound may pose risks not only to target pests but also to non-target organisms through environmental exposure .
Data Tables
The following table summarizes key findings from research studies on the biological activity of O-Methyl S-phenyl:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
